molecular formula C3H8ClN5 B2426058 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride CAS No. 1201937-23-6

2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride

Cat. No.: B2426058
CAS No.: 1201937-23-6
M. Wt: 149.58
InChI Key: DYJMNFXIVFKFNZ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C3H8ClN5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride typically involves the reaction of ethylenediamine with sodium azide and triethyl orthoformate in the presence of acetic acid. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete cyclization and formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves crystallization and recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated tetrazole compounds.

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which combines the tetrazole ring with an ethylamine group. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(tetrazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.ClH/c4-1-2-8-3-5-6-7-8;/h3H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJMNFXIVFKFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201937-23-6
Record name 2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride
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